Curtisian E

Description

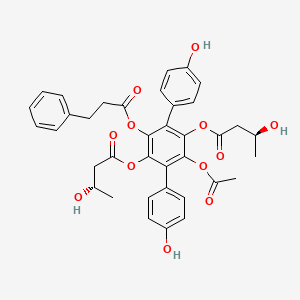

Curtisian E is a secondary metabolite belonging to the p-terphenyl class of aromatic hydrocarbons, primarily isolated from the inedible mushroom Paxillus curtisii . Structurally, p-terphenyls consist of three linearly fused benzene rings, with this compound featuring para-substituted terminal rings . This compound has garnered attention for its unique biological activities, particularly its antiplatelet properties. Kamruzzaman et al. (2013) demonstrated that this compound inhibits platelet aggregation by elevating intracellular cyclic adenosine monophosphate (cAMP) levels and promoting vasodilator-stimulated phosphoprotein (VASP) phosphorylation, a mechanism distinct from other Curtisian analogs .

Properties

Molecular Formula |

C37H36O12 |

|---|---|

Molecular Weight |

672.7 g/mol |

IUPAC Name |

[2-acetyloxy-4-[(3S)-3-hydroxybutanoyl]oxy-3,6-bis(4-hydroxyphenyl)-5-(3-phenylpropanoyloxy)phenyl] (3S)-3-hydroxybutanoate |

InChI |

InChI=1S/C37H36O12/c1-21(38)19-30(44)48-35-33(26-12-16-28(42)17-13-26)36(47-29(43)18-9-24-7-5-4-6-8-24)37(49-31(45)20-22(2)39)32(34(35)46-23(3)40)25-10-14-27(41)15-11-25/h4-8,10-17,21-22,38-39,41-42H,9,18-20H2,1-3H3/t21-,22-/m0/s1 |

InChI Key |

ZSZFXMPJLHYIGN-VXKWHMMOSA-N |

Isomeric SMILES |

C[C@@H](CC(=O)OC1=C(C(=C(C(=C1OC(=O)C)C2=CC=C(C=C2)O)OC(=O)C[C@H](C)O)OC(=O)CCC3=CC=CC=C3)C4=CC=C(C=C4)O)O |

Canonical SMILES |

CC(CC(=O)OC1=C(C(=C(C(=C1OC(=O)C)C2=CC=C(C=C2)O)OC(=O)CC(C)O)OC(=O)CCC3=CC=CC=C3)C4=CC=C(C=C4)O)O |

Synonyms |

curtisian E |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Related Compounds

Key Findings and Mechanistic Differences

Structural Variations: Curtisian H and I differ from this compound in molecular complexity. this compound’s antiplatelet mechanism (cAMP/VASP pathway) is unique among Curtisians, which predominantly target oxidative stress and neurotoxicity .

Bioactivity Profiles: Antioxidant Activity: Curtisians A–D and H–I exhibit potent antioxidant effects, with Curtisian I showing a DPPH IC50 of 19.1 μmol/L, comparable to synthetic antioxidants . Therapeutic Targets: this compound’s antiplatelet activity positions it as a candidate for cardiovascular research, whereas other Curtisians are more relevant to neurodegenerative and oxidative stress-related diseases .

Efficacy Metrics: Curtisians A–D outperform vitamin E in lipid peroxidation inhibition by 10–20-fold, highlighting their superiority as natural antioxidants . Curtisian I’s DPPH scavenging efficacy (IC50: 19.1 μmol/L) suggests stronger free radical neutralization compared to many flavonoids .

Q & A

Basic Research Questions

Q. What are the key steps to confirm the molecular identity and purity of Curtisian E in experimental settings?

- Methodological Answer :

- Structural Confirmation : Use spectroscopic techniques (NMR, MS) and compare with published data for related compounds (e.g., Curtisian H’s molecular weight and structure in ).

- Purity Assessment : Conduct HPLC or GC analysis with ≥95% purity thresholds. Reproducibility requires strict adherence to protocols, as outlined in experimental reproducibility guidelines .

- Documentation : Include raw spectral data and chromatograms in supplementary materials to enable peer validation .

Q. How can researchers design a robust synthesis protocol for this compound?

- Methodological Answer :

- Optimization : Use factorial design (e.g., response surface methodology) to test variables like temperature, solvent polarity, and catalyst ratios .

- Validation : Replicate synthesis ≥3 times to assess consistency. Report deviations and yields in tabular form (e.g., % yield vs. reaction time).

- Ethical Compliance : Ensure waste disposal aligns with institutional safety protocols .

Q. What statistical approaches are appropriate for analyzing this compound’s bioactivity in preliminary assays?

- Methodological Answer :

- Dose-Response Analysis : Fit data to sigmoidal curves (e.g., Hill equation) using software like GraphPad Prism.

- Error Handling : Apply ANOVA for inter-group comparisons and report p-values with confidence intervals .

- Data Transparency : Share raw datasets in repositories like Figshare to facilitate meta-analyses .

Advanced Research Questions

Q. How can conflicting data on this compound’s mechanism of action be resolved?

- Methodological Answer :

- Systematic Review : Follow PRISMA guidelines to aggregate studies, assess bias (e.g., using ROBINS-I tool), and identify knowledge gaps .

- Hypothesis Testing : Design orthogonal assays (e.g., CRISPR knockouts + enzymatic assays) to validate target engagement .

- Contradiction Analysis : Use triangulation to cross-verify findings from independent methods (e.g., crystallography vs. molecular docking) .

Q. What strategies optimize this compound’s stability in long-term pharmacological studies?

- Methodological Answer :

- Degradation Profiling : Accelerated stability studies under varied pH/temperature conditions. Analyze degradation products via LC-MS .

- Formulation Design : Test lyophilization or nano-encapsulation to enhance shelf-life. Compare excipient efficacy using DOE (Design of Experiments) .

- Data Reporting : Include stability profiles in supplementary tables (e.g., % remaining vs. time at 4°C, 25°C, 40°C) .

Q. How do researchers assess this compound’s selectivity across related biological targets?

- Methodological Answer :

- High-Throughput Screening : Use kinase/GPCR panels to quantify IC50 values. Normalize data to reference inhibitors .

- Computational Modeling : Perform molecular dynamics simulations to predict binding affinities. Validate with SPR (Surface Plasmon Resonance) .

- Ethical Considerations : Adhere to ARRIVE guidelines for preclinical data reporting to minimize animal use .

Methodological Frameworks for Research Design

Q. What criteria define a rigorous research question for studying this compound?

- Answer : Apply the FINER framework:

- Feasible : Ensure access to instrumentation (e.g., NMR, in vivo models).

- Interesting : Address gaps in structure-activity relationships (SAR).

- Novel : Explore understudied targets (e.g., epigenetic enzymes).

- Ethical : Obtain IRB/IACUC approvals for biological studies .

- Relevant : Align with therapeutic areas like oncology or immunology .

Q. How should researchers document contradictory findings in this compound studies?

- Answer :

- Transparency : Disclose all data, including outliers, in peer-reviewed publications.

- Contextualization : Discuss potential causes (e.g., batch variability, assay interference) .

- Collaboration : Engage multi-disciplinary teams to reconcile discrepancies (e.g., chemists + biologists) .

Data Presentation Guidelines

| Table 1 : Example Data Structure for this compound Characterization |

|---|

| Parameter |

| Molecular Weight |

| Purity |

| IC50 (Target X) |

| Stability (25°C, 30 days) |

Note: Example based on Curtisian H’s molecular data ; this compound-specific values require primary research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.